![molecular formula C6H5FN2O2 B581406 2-Amino-5-fluoronicotinic acid CAS No. 1196154-03-6](/img/structure/B581406.png)
2-Amino-5-fluoronicotinic acid
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Overview
Description
2-Amino-5-fluoronicotinic acid is a chemical compound with the CAS Number: 1196154-03-6 and a molecular weight of 156.12 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .
Synthesis Analysis
The synthesis of 5-Fluoronicotinic acid, a related compound, has been reported in the literature . The process involves starting with nicotinic acid and undergoing a series of reactions including refluxing with thionyl chloride, bromination, amination, and a Schiemann reaction .Molecular Structure Analysis
The molecular formula of 2-Amino-5-fluoronicotinic acid is C6H5FN2O2 . The structure includes a pyridine ring with a carboxylic acid group, an amino group, and a fluorine atom attached .Physical And Chemical Properties Analysis
2-Amino-5-fluoronicotinic acid has a molecular weight of 156.11 g/mol . It has a topological polar surface area of 76.2 Ų and a complexity of 165 . The compound has two hydrogen bond donors and five hydrogen bond acceptors .Scientific Research Applications
Pharmaceutical Synthesis
2-Amino-5-fluoronicotinic acid serves as a critical intermediate in the synthesis of complex pharmaceutical compounds. For example, its utility in practical synthesis processes has been demonstrated in the creation of pharmaceutical intermediates through palladium-catalyzed sequences and regioselective chlorination methods (Wang et al., 2006). Such methodologies underscore the importance of 2-Amino-5-fluoronicotinic acid in facilitating the development of novel pharmaceutical agents.
Fluorescent Amino Acids for Chemical Biology
The compound's structure allows for its incorporation into fluorescent amino acids, significantly impacting chemical biology. Fluorescent amino acids are used as versatile building blocks for non-invasive studies in cells and organisms, aiding in the understanding of complex biological processes (Cheng et al., 2020). They enable the tracking of protein–protein interactions and imaging of nanoscopic events with high spatial resolution, highlighting the compound's role in advancing biological research.
Electrocatalytic Synthesis
Research into the electrocatalytic synthesis of amino acids, including 2-Amino-5-fluoronicotinic acid derivatives, demonstrates its applicability in green chemistry. The electrosynthesis of 6-aminonicotinic acid from 2-amino-5-bromopyridine in the presence of CO2, for example, represents an environmentally friendly approach to producing valuable chemical entities (Gennaro et al., 2004).
Novel Compound Synthesis
The versatility of 2-Amino-5-fluoronicotinic acid extends to the synthesis of novel compounds with potential applications in agriculture and medicine. For instance, its derivatives have been explored as novel fluoropicolinate herbicides, showcasing the compound's contribution to developing new agrochemicals with improved efficacy (Johnson et al., 2015).
Safety And Hazards
properties
IUPAC Name |
2-amino-5-fluoropyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2O2/c7-3-1-4(6(10)11)5(8)9-2-3/h1-2H,(H2,8,9)(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLLGMKGDTWQLRK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)O)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10678390 |
Source
|
Record name | 2-Amino-5-fluoropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10678390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-fluoronicotinic acid | |
CAS RN |
1196154-03-6 |
Source
|
Record name | 2-Amino-5-fluoro-3-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1196154-03-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-5-fluoropyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10678390 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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